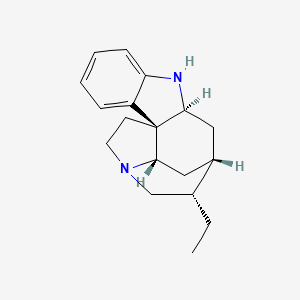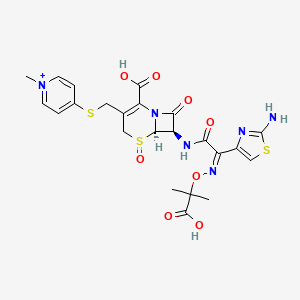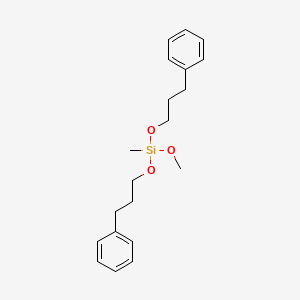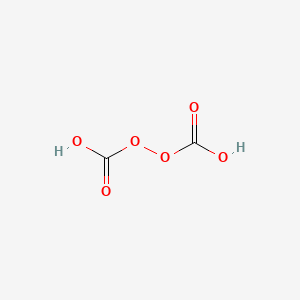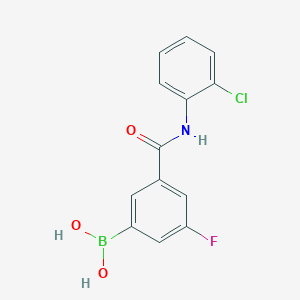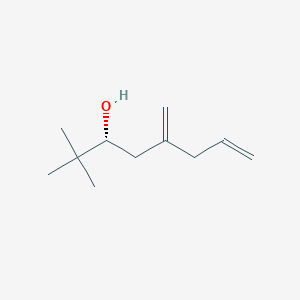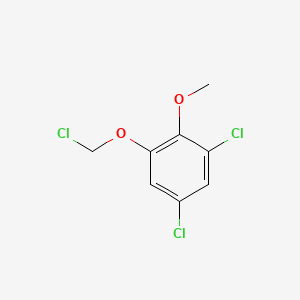
1-Benzyl-5-ethyl-2-methylpyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-ethyl-2-methylpyridinium chloride is a chemical compound with the molecular formula C15H18ClN and a molecular weight of 247.77 g/mol . This compound belongs to the class of pyridinium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1-Benzyl-5-ethyl-2-methylpyridinium chloride typically involves the alkylation of pyridine derivatives. One common method is the reaction of pyridine with benzyl chloride and ethyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Benzyl-5-ethyl-2-methylpyridinium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridinium N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-5-ethyl-2-methylpyridinium chloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-ethyl-2-methylpyridinium chloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. For example, it can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of neurotransmission . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-Benzyl-5-ethyl-2-methylpyridinium chloride can be compared with other pyridinium salts, such as:
- 1-Benzyl-4-methylpyridinium chloride
- 1-Benzyl-3-ethylpyridinium chloride
- 1-Benzyl-2,4-dimethylpyridinium chloride
These compounds share similar structural features but differ in the position and nature of substituents on the pyridinium ring. The unique combination of benzyl, ethyl, and methyl groups in this compound contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
93893-74-4 |
|---|---|
Fórmula molecular |
C15H18ClN |
Peso molecular |
247.76 g/mol |
Nombre IUPAC |
1-benzyl-5-ethyl-2-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C15H18N.ClH/c1-3-14-10-9-13(2)16(11-14)12-15-7-5-4-6-8-15;/h4-11H,3,12H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
GUEPTLJJMZGRNU-UHFFFAOYSA-M |
SMILES canónico |
CCC1=C[N+](=C(C=C1)C)CC2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


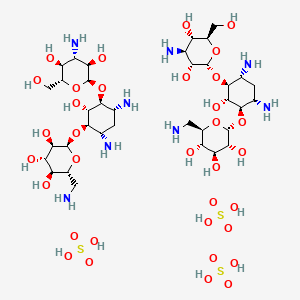

![N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide](/img/structure/B12647396.png)


